molecular formula C19H17F3N6O B2530228 (3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034261-71-5

(3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2530228
CAS No.: 2034261-71-5
M. Wt: 402.381
InChI Key: GXYYKIMNTJGSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-Pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates three privileged pharmacophores: a 1H-pyrazole ring, a piperazine spacer, and a trifluoromethyl-substituted pyrimidine. Pyrazole derivatives are extensively documented in scientific literature for their broad spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . The piperazine moiety is a common feature in bioactive molecules, often contributing to favorable solubility and the ability to engage with biological targets through hydrogen bonding. The trifluoromethylpyrimidine group is a key structural element known to enhance a compound's metabolic stability, cell membrane permeability, and binding affinity to enzymes, largely due to the electron-withdrawing properties and high lipophilicity of the trifluoromethyl group . This combination of features makes this compound a valuable scaffold for probing novel biological pathways. While its specific mechanism of action is an area of active investigation, molecules with similar architectures have been explored as modulators of various kinase enzymes and other protein targets involved in disease progression . Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for constructing more complex molecular libraries, or as a pharmacological tool for in vitro biological screening assays to identify new therapeutic leads. Specific research applications may include [ e.g., target identification, structure-activity relationship (SAR) studies, or cellular pathway analysis ]. Please note: This compound is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)16-12-17(24-13-23-16)26-7-9-27(10-8-26)18(29)14-3-1-4-15(11-14)28-6-2-5-25-28/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYYKIMNTJGSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16F3N5O\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_5\text{O}

This structure features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related series of trifluoromethyl phenyl derivatives demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating strong bactericidal activity .

2. Anti-inflammatory Effects

Compounds containing the pyrazole ring have been documented to possess anti-inflammatory properties. A study indicated that certain pyrazole derivatives inhibited pro-inflammatory cytokines like TNF-α and IL-6, demonstrating their potential as therapeutic agents in inflammatory diseases . The compound could similarly exert such effects through modulation of inflammatory pathways.

3. Antitubercular Activity

The compound's structural similarity to known antitubercular agents suggests that it may also exhibit activity against Mycobacterium tuberculosis. Research has highlighted various pyrazole derivatives that showed promising results against tuberculosis, with IC50 values indicating effective inhibition of bacterial growth .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the interaction of the compound with specific receptors or enzymes involved in inflammation and microbial resistance pathways plays a crucial role.

Case Studies and Research Findings

Study Findings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing up to 85% inhibition of TNF-α at 10 µM .
Burguete et al. (2020)Evaluated pyrazole derivatives for anti-tubercular activity; compounds showed IC90 values ranging from 3.73 to 4.00 µM against M. tuberculosis .
Recent Antimicrobial StudiesIdentified novel pyrazole compounds with significant bactericidal activity against S. aureus; low MICs and effective biofilm disruption .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity. The incorporation of the pyrazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to effective antimicrobial action .

Anticancer Activity

Compounds containing piperazine and pyrazole rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, the compound’s structural similarity to known kinase inhibitors positions it as a potential candidate for further anticancer drug development .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, including anxiolytic and antidepressant activities. Preliminary studies suggest that this compound may modulate neurotransmitter systems, which could lead to therapeutic benefits in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of pyrazole derivatives, researchers synthesized several compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of various derivatives with similar structural motifs. The results showed that certain derivatives effectively inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways . This highlights the potential application of this compound in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Linker Modifications
  • Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Butanone linker replaces methanone, increasing molecular flexibility. Impact: Longer linkers may improve solubility but reduce binding affinity due to conformational instability .
  • Compound in (1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone): Ethanone linker with triazole substitution. Impact: Triazole’s hydrogen-bonding capacity may enhance target interactions compared to pyrazole .
Aromatic Ring Substitutions
  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (): Dimethylpyrazole and pyrazolopyrimidine moieties. Impact: Additional amino group on pyrimidine improves receptor binding but may reduce metabolic stability .
  • Impact: Enhanced π-π interactions but reduced solubility due to hydrophobicity .

Functional Group Influence

Compound Key Substituent Bioactivity Implications
Target Compound 6-(Trifluoromethyl)pyrimidine Increased lipophilicity and target selectivity
Compound 5 () 4-(Trifluoromethyl)phenyl Similar lipophilicity but altered spatial orientation
Compound in 1,2,4-Triazole Enhanced hydrogen bonding; potential for kinase inhibition

Pharmacological and Therapeutic Potential

  • Target Compound : Likely targets kinases (due to pyrimidine) or CNS receptors (piperazine), with trifluoromethyl enhancing blood-brain barrier penetration .
  • Compound 5 (): Evaluated for antipsychotic activity; butanone linker may reduce CNS bioavailability compared to methanone .

Key Findings and Implications

  • Structural Flexibility vs. Stability: Methanone linkers (target compound) balance rigidity and solubility better than butanone analogs .
  • Electron-Withdrawing Groups: Trifluoromethyl in pyrimidine improves target affinity over non-halogenated analogs .
  • Heterocyclic Diversity : Pyrazole, triazole, and indole substitutions offer tunable bioactivity but require trade-offs in synthesis complexity and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.